N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
CAS No.: 1934280-00-8
Cat. No.: VC6661606
Molecular Formula: C8H13N5O
Molecular Weight: 195.226
* For research use only. Not for human or veterinary use.
![N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide - 1934280-00-8](/images/structure/VC6661606.png)
Specification
CAS No. | 1934280-00-8 |
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Molecular Formula | C8H13N5O |
Molecular Weight | 195.226 |
IUPAC Name | N,3-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide |
Standard InChI | InChI=1S/C8H13N5O/c1-5-11-12-7-3-10-6(4-13(5)7)8(14)9-2/h6,10H,3-4H2,1-2H3,(H,9,14) |
Standard InChI Key | IZCSCNKVMMYIIP-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1CC(NC2)C(=O)NC |
Introduction
Chemical Identity and Structural Characteristics
N,3-Dimethyl-5H,6H,7H,8H-[1, triazolo[4,3-a]pyrazine-6-carboxamide belongs to the class of bicyclic heteroaromatic compounds. Its molecular formula is C₈H₁₃N₅O, with a molecular weight of 195.22 g/mol . The structure comprises a pyrazine ring fused to a triazolo moiety, with methyl groups at the N and 3 positions and a carboxamide group at the 6 position.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1934280-00-8 | |
Molecular Formula | C₈H₁₃N₅O | |
Molecular Weight | 195.22 g/mol | |
Purity | ≥97% | |
Structural Features | Fused triazolo-pyrazine |
The carboxamide group at position 6 enhances hydrogen-bonding potential, a feature critical for biological activity in analogous compounds .
Synthetic Methodologies
While no direct synthesis of N,3-dimethyl-5H,6H,7H,8H- triazolo[4,3-a]pyrazine-6-carboxamide is documented, related triazolo-pyrazine derivatives provide a framework for plausible routes.
Key Synthetic Steps from Analogous Compounds
A patent describing the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride (CN102796104A) outlines a three-step process :
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Condensation: Reaction of 2-chloropyrazine with hydrazine hydrate in ethanol under controlled pH.
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Cyclization: Treatment with trifluoroacetic anhydride and methanesulfonic acid to form the triazolo ring.
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Functionalization: Hydrogenation and subsequent acylation to introduce substituents.
For the target compound, the carboxamide group likely arises from acylation of an intermediate amine using methyl chloroformate or similar reagents .
Table 2: Hypothetical Synthesis Pathway
Step | Reaction Type | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Condensation | Hydrazine hydrate, ethanol | Pyrazine-hydrazine adduct |
2 | Cyclization | Trifluoroacetic anhydride, Δ | Triazolo-pyrazine core |
3 | Methylation | Methyl iodide, base | N-methyl intermediate |
4 | Carboxamide Formation | Methyl chloroformate, amine | Final product |
This route emphasizes regioselectivity and purification challenges, particularly in isolating the carboxamide derivative .
Physicochemical and Pharmacokinetic Considerations
While experimental ADMET (absorption, distribution, metabolism, excretion, toxicity) data for the compound is unavailable, insights can be extrapolated:
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Lipophilicity: The methyl groups may enhance membrane permeability, while the carboxamide could moderate solubility .
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Metabolic Stability: Analogous triazolo-pyrazines exhibit stability in liver microsomal assays, as seen in TYK2 inhibitors .
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Safety Profile: The absence of hERG inhibition in related compounds suggests a favorable cardiac safety profile .
Industrial and Research Applications
The compound’s primary use lies in pharmaceutical research, particularly as:
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